molecular formula C14H13F3O4 B1595198 6,7-Diethoxy-4-(trifluoromethyl)coumarin CAS No. 351002-66-9

6,7-Diethoxy-4-(trifluoromethyl)coumarin

Cat. No.: B1595198
CAS No.: 351002-66-9
M. Wt: 302.24 g/mol
InChI Key: BLGQQAWSNWKPDA-UHFFFAOYSA-N
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Description

6,7-Diethoxy-4-(trifluoromethyl)coumarin is a fluorescent compound with the molecular formula C14H13F3O4. It is a derivative of coumarin, a benzopyrone compound, and is known for its high fluorescence properties. This compound is widely used in scientific research, particularly in fluorescence detection and labeling.

Scientific Research Applications

6,7-Diethoxy-4-(trifluoromethyl)coumarin is extensively used in scientific research due to its fluorescent properties. It serves as a molecular probe in fluorescence detection and labeling, making it valuable in biological and chemical studies. Its applications include:

  • Chemistry: Used as a fluorescent tag in chemical assays.

  • Biology: Employed in imaging and tracking of biological molecules.

  • Medicine: Utilized in diagnostic imaging and drug development.

  • Industry: Applied in quality control and material testing.

Mechanism of Action

Mode of Action

It is known that the compound is used as a molecular probe and is important for fluorescent labeling . This suggests that it may interact with its targets by binding to them and emitting fluorescence, which can be detected and measured.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6,7-Diethoxy-4-(trifluoromethyl)coumarin . For instance, factors such as pH, temperature, and the presence of other molecules can affect its fluorescence properties and its ability to bind to its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Diethoxy-4-(trifluoromethyl)coumarin typically involves the reaction of coumarin derivatives with trifluoromethylating agents under specific conditions. One common method is the Knoevenagel condensation reaction, where coumarin is reacted with a trifluoromethylating agent in the presence of a base.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 6,7-Diethoxy-4-(trifluoromethyl)coumarin can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of hydroxylated derivatives.

  • Reduction: Formation of reduced coumarin derivatives.

  • Substitution: Formation of substituted coumarin derivatives with different functional groups.

Comparison with Similar Compounds

6,7-Diethoxy-4-(trifluoromethyl)coumarin is unique due to its high fluorescence efficiency and stability. Similar compounds include:

  • 6,7-Dimethoxy-4-(trifluoromethyl)coumarin: Another fluorescent coumarin derivative, but with methoxy groups instead of ethoxy groups.

  • Coumarin-3-carboxylic acid: A coumarin derivative used in various chemical and biological applications.

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Properties

IUPAC Name

6,7-diethoxy-4-(trifluoromethyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3O4/c1-3-19-11-5-8-9(14(15,16)17)6-13(18)21-10(8)7-12(11)20-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGQQAWSNWKPDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(=CC(=O)O2)C(F)(F)F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350925
Record name 6,7-Diethoxy-4-(trifluoromethyl)coumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351002-66-9
Record name 6,7-Diethoxy-4-(trifluoromethyl)-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351002-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Diethoxy-4-(trifluoromethyl)coumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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